molecular formula C23H15FN4O3 B2897147 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207059-47-9

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Katalognummer: B2897147
CAS-Nummer: 1207059-47-9
Molekulargewicht: 414.396
InChI-Schlüssel: SZFKAAZAKLNBPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 1,2,4-oxadiazole ring at position 4 and a 3-methoxyphenyl group at position 2. The 1,2,4-oxadiazole moiety is further substituted with a 4-fluorophenyl group.

Eigenschaften

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3/c1-30-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-9-11-15(24)12-10-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFKAAZAKLNBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C23H15FN4O2
  • Molecular Weight: 398.39 g/mol
  • CAS Number: 1291862-08-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxadiazole moiety is significant for its potential role as a bioactive scaffold, which can enhance the compound's ability to interact with target proteins.

Anticancer Activity

Research has indicated that compounds similar to 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one exhibit promising anticancer properties. For instance, derivatives that share structural similarities have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair mechanisms in cancer cells. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, particularly in BRCA1/2 mutant cancers .

Enzyme Inhibition

The compound may also function as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and ion transport. Inhibitors of tumor-associated isoforms (hCA IX and XII) have been explored for their potential in cancer therapy due to their role in tumor progression and metastasis .

Case Studies

  • Antitumor Efficacy : A study demonstrated that compounds with similar structures to the target molecule showed significant antitumor efficacy in xenograft models. These compounds were effective when administered alone or in combination with conventional chemotherapeutics like cisplatin .
  • Inhibition Profiles : A comparative analysis revealed that certain derivatives exhibited Ki values in the nanomolar range against hCA IX and XII, indicating potent inhibitory activity which could be leveraged for therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50/Ki ValueReference
PARP InhibitionPARP1/2Ki = 1.2 nM
Tumor Growth InhibitionCancer Cell LinesEC50 = 0.3 nM (MX-1)
Carbonic Anhydrase InhibitionhCA IX/XIIKi = 0.74 - 6.2 µM

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other phthalazin-1(2H)-one derivatives and 1,2,4-oxadiazole-containing analogs. Below is a detailed comparison based on molecular features, synthetic accessibility, and reported bioactivity.

Structural Analogues of Phthalazin-1(2H)-one Derivatives
Compound Name Substituents at Position 4 Substituents at Position 2 Molecular Weight Key Properties Reference
Target Compound 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl 3-Methoxyphenyl ~408.3 (estimated) Potential dual TRPA1/TRPV1 antagonism (inferred from oxadiazole analogs)
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl Phenyl 400.8 No bioactivity data; structural analog with Cl substitution
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl Phenyl 380.4 Methyl group may enhance lipophilicity
2-(4-Fluorophenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one 3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl 4-Fluorophenyl ~454.4 (estimated) Ethoxy and methoxy groups may improve solubility

Key Observations :

  • Electron-Withdrawing vs. In contrast, methyl (electron-donating) or ethoxy-methoxy (polar) substituents in analogs modulate solubility and steric interactions .
  • Positional Isomerism : The 3-methoxyphenyl group at position 2 in the target compound differs from phenyl or 4-fluorophenyl groups in analogs, which may influence π-π stacking or hydrogen-bonding interactions .
1,2,4-Oxadiazole-Containing Analogs
Compound Name Core Structure Substituents Bioactivity Reference
Target Compound Phthalazin-1(2H)-one 4-Fluorophenyl, 3-methoxyphenyl Inferred TRP channel modulation (based on oxadiazole analogs)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide 4-Fluorophenyl, 2-methylphenyl Anti-tubercular activity (MIC: <1 µg/mL)
4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one Phthalazin-1(2H)-one Pyridin-4-yl, p-tolyl No bioactivity data; pyridine may enhance metal coordination

Key Observations :

  • Heterocyclic Diversity : Replacement of phenyl with pyridinyl (e.g., in ) introduces nitrogen atoms capable of hydrogen bonding or metal chelation, which could expand therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. For example:

  • Step 1 : Formation of the phthalazinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic anhydride or POCl₃) .
  • Step 2 : Oxadiazole ring synthesis via cyclocondensation of amidoximes with activated carbonyl groups. The 4-fluorophenyl substituent is introduced using 4-fluorobenzonitrile derivatives .
  • Step 3 : Coupling the oxadiazole and phthalazinone moieties via nucleophilic substitution or transition-metal catalysis. Reaction conditions (e.g., DMF as solvent, 80–100°C) must be optimized to prevent decomposition .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, fluorophenyl protons as doublets at δ 7.1–7.5 ppm) .
  • HPLC-MS : Quantifies purity (>95% typical for research use) and confirms molecular weight (e.g., m/z 456.3 for [M+H]⁺) .
  • Elemental Analysis : Validates C, H, N, and F content (±0.3% theoretical) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms or residual solvents .
  • Thermogravimetric Analysis (TGA) : Quantifies hygroscopicity, which can alter apparent solubility in polar solvents .

Q. What strategies optimize the reaction yield during oxadiazole-phthalazinone coupling?

  • Methodological Answer :

  • Catalyst Screening : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency. For example, CuI in DMF at 90°C increases yields from 45% to 72% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) and minimizes side products .

Q. How does the 3-methoxyphenyl substituent influence bioactivity compared to other aryl groups?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with methyl, bromo, or chloro substituents. The methoxy group enhances solubility but may reduce membrane permeability due to polarity .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron-donating effects of methoxy groups on binding affinity to target enzymes (e.g., topoisomerase II) .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS to identify hydrolyzed oxadiazole rings or demethylated products .
  • Stability-Indicating HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation peaks .

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in biological activity may arise from assay protocols (e.g., serum content in cell culture media) or compound aggregation .
  • Advanced Characterization : X-ray crystallography (if crystals are obtainable) or dynamic light scattering (DLS) can clarify polymorphism or aggregation states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.